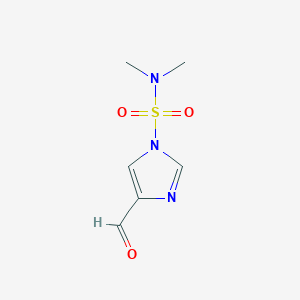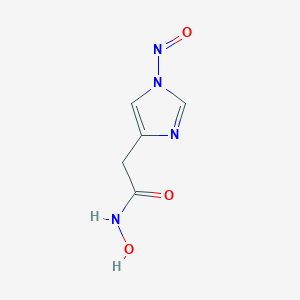
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid, also known as NIHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIHA is a derivative of hydroxamic acid and imidazole, which are widely used in medicinal chemistry and biochemistry.
Mechanism Of Action
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid exerts its biological effects by inhibiting the activity of HDACs and COX-2. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of genes that are involved in various cellular processes. COX-2 is an enzyme that plays a crucial role in the inflammatory response. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid inhibits the activity of COX-2, leading to the suppression of the inflammatory response.
Biochemical And Physiological Effects
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been shown to possess various biochemical and physiological effects. In vitro studies have shown that (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid inhibits the activity of HDACs and COX-2, leading to the accumulation of acetylated histones and the suppression of the inflammatory response. In vivo studies have shown that (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid exhibits anti-cancer and anti-inflammatory properties. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to possess antioxidant properties by scavenging free radicals.
Advantages And Limitations For Lab Experiments
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product can be easily achieved. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to be stable under various conditions, making it suitable for long-term storage. However, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has some limitations for lab experiments. It is relatively expensive compared to other HDAC inhibitors, which may limit its widespread use. Furthermore, the mechanism of action of (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid is not fully understood, which may limit its application in certain research fields.
Future Directions
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has several potential future directions. In medicinal chemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be further developed as a novel anti-cancer and anti-inflammatory agent. In biochemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be used as a tool to study the mechanism of action of HDACs and COX-2. In addition, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be further modified to improve its potency and selectivity. Furthermore, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be used in combination with other drugs to enhance their therapeutic efficacy.
Synthesis Methods
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of imidazole-4-carboxylic acid with nitrous acid to form the nitroso derivative. The nitroso derivative is then reacted with hydroxylamine hydrochloride to form (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid. The yield of the synthesis process is high, and the purity of the product can be easily achieved.
Scientific Research Applications
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been shown to possess anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
In biochemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been used as a tool to study the mechanism of action of HDACs. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of genes that are involved in various cellular processes.
properties
CAS RN |
149573-80-8 |
|---|---|
Product Name |
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid |
Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
N-hydroxy-2-(1-nitrosoimidazol-4-yl)acetamide |
InChI |
InChI=1S/C5H6N4O3/c10-5(7-11)1-4-2-9(8-12)3-6-4/h2-3,11H,1H2,(H,7,10) |
InChI Key |
KLNNAILPTLKFOO-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN1N=O)CC(=O)NO |
Canonical SMILES |
C1=C(N=CN1N=O)CC(=O)NO |
Other CAS RN |
149573-80-8 |
synonyms |
(1-NITROSO-1H-IMIDAZOL-4-YL)ACETOHYDROXAMICACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




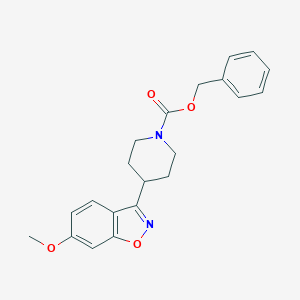

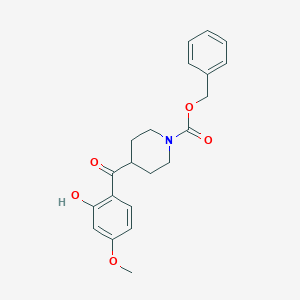


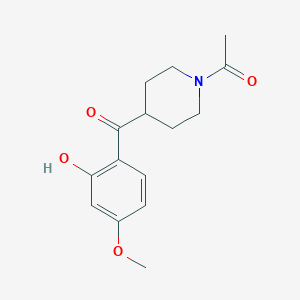
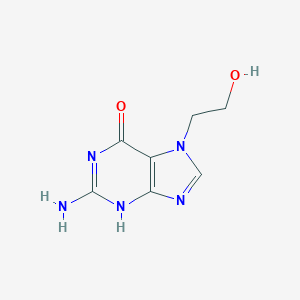


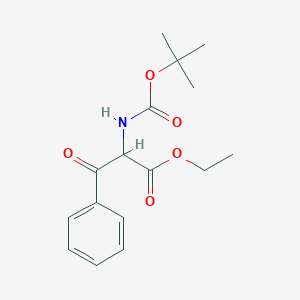
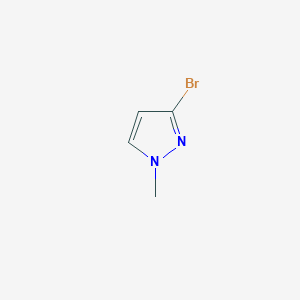
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
